Bienvenue dans la boutique en ligne BenchChem!

N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness ADME

Distinguish your ERβ experiments. This compound (CAS 924828-52-4) is a structurally matched, ERβ-inactive negative control for PHTPP (CAS 805239-56-9) that lacks the critical 4-hydroxyphenyl hydrogen bond donor required for high-affinity binding. Its lower lipophilicity (XLogP3-AA: 3.7 vs. ~5.8 for PHTPP) and distinct hydrogen-bond profile eliminate off-target ERβ activity, providing a chemically rigorous negative control to validate assay specificity. Also serves as a versatile, minimalist kinase inhibitor scaffold for fragment-growing campaigns.

Molecular Formula C16H15F3N4
Molecular Weight 320.319
CAS No. 924828-52-4
Cat. No. B2935008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS924828-52-4
Molecular FormulaC16H15F3N4
Molecular Weight320.319
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N(C)C)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C16H15F3N4/c1-10-9-12(22(2)3)23-15(20-10)13(11-7-5-4-6-8-11)14(21-23)16(17,18)19/h4-9H,1-3H3
InChIKeyWWCBOJGCEMNYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Structural Identity and Database Profile


N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 924828-52-4) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold widely exploited in kinase inhibitor and nuclear receptor ligand discovery programs [1]. Its calculated physicochemical profile—XLogP3-AA of 3.7, molecular weight of 320.31 Da, zero hydrogen bond donors, and two rotatable bonds—places it within favorable drug-like chemical space [2]. Importantly, this compound is frequently misidentified in vendor catalogs as PHTPP (a well-known ERβ antagonist); however, PHTPP possesses the distinct CAS 805239-56-9 and a different molecular formula (C21H12F6N2O), indicating that 924828-52-4 is a structurally related yet distinct chemical entity that lacks the critical 4-hydroxyphenyl substituent required for high-affinity estrogen receptor binding [3].

Why N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Substituted with General Pyrazolopyrimidine Analogs


Substitution with generic pyrazolo[1,5-a]pyrimidine analogs or even with the commonly misattributed PHTPP is scientifically unsound due to critical structural differences that fundamentally alter physicochemical and pharmacological behavior. The presence of an N,N-dimethylamino group at the 7-position, a single trifluoromethyl substituent at the 2-position, and an unsubstituted phenyl ring at the 3-position generates a distinct hydrogen-bond acceptor profile and lipophilicity signature (XLogP3-AA = 3.7) that cannot be replicated by analogs bearing phenolic -OH groups, larger N-alkyl substituents, or additional CF₃ groups [1]. This compound's complete lack of hydrogen bond donors alters its solubility, membrane permeability, and off-target binding potential relative to the closely related PHTPP scaffold (LogP ~5.8), making it unsuitable as a direct functional replacement in ERβ-targeted experiments that depend on the 4-hydroxyphenyl pharmacophore [2].

N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Quantitative Differentiation Evidence Against the Closest Analog PHTPP


Computed Lipophilicity Differentiation: XLogP3-AA Comparison Against PHTPP

N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits a computed XLogP3-AA of 3.7 [1], compared to a calculated LogP of approximately 5.8 for the structurally related ERβ antagonist PHTPP (CAS 805239-56-9) [2]. This represents a 2.1 log unit reduction in lipophilicity, reflecting the replacement of two trifluoromethyl groups and a 4-hydroxyphenyl substituent in PHTPP with a single CF₃ group, a methyl group, and a dimethylamino moiety in the target compound.

Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor Count Comparison: Target Compound Versus PHTPP

The target compound contains zero hydrogen bond donors (HBD = 0), as computed by Cactvs 3.4.8.24 and reported in PubChem [1]. In contrast, PHTPP possesses one hydrogen bond donor derived from its 4-hydroxyphenyl substituent [2]. This absence of HBD capacity in the target compound fundamentally alters its molecular recognition profile, as the phenolic -OH of PHTPP is critical for forming key hydrogen bonds within the ERβ ligand-binding pocket [3].

Hydrogen bonding Permeability Drug design

Rotatable Bond Count and Conformational Flexibility Relative to Bistrifluoromethyl Analogs

The target compound possesses only 2 rotatable bonds, as computed by Cactvs 3.4.8.24 [1], compared to 4 rotatable bonds for PHTPP (CAS 805239-56-9) [2]. This reduced conformational flexibility results from the simpler substitution pattern at positions 2 and 3: a single CF₃ group at position 2 and an unsubstituted phenyl at position 3, versus the bis(trifluoromethyl) and 4-hydroxyphenyl substituents in PHTPP.

Conformational flexibility Ligand efficiency Scaffold design

Molecular Weight Differentiation from PHTPP and Implications for Ligand Efficiency-Based Selection

N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a molecular weight of 320.31 Da [1], which is approximately 103 Da lower than PHTPP (MW = 423.31 Da) [2]. This 24% reduction in molecular weight places the target compound closer to fragment-like chemical space (MW < 300 Da) and provides a leaner starting point for structure-based lead optimization programs.

Molecular weight Fragment-likeness Lead optimization

Optimal Application Scenarios for N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Evidence-Based Differentiation


ERβ-Inactive Negative Control Compound for Estrogen Receptor Pharmacology Studies

Because this compound lacks the 4-hydroxyphenyl hydrogen bond donor that is essential for high-affinity ERβ binding [1], it can serve as a structurally matched, ERβ-inactive negative control in experiments where PHTPP (CAS 805239-56-9) is used as a selective ERβ antagonist. The 2.1 log unit lower lipophilicity (XLogP3-AA = 3.7 vs. ~5.8 for PHTPP) [2] [3] also means it will exhibit different nonspecific binding and solubility characteristics, which must be accounted for in assay design.

Kinase Inhibitor Scaffold with Reduced Lipophilicity for Lead Optimization

The pyrazolo[1,5-a]pyrimidine core is a validated kinase inhibitor scaffold [1]. With an XLogP3-AA of 3.7 [2], this compound provides a more hydrophilic starting point relative to heavily substituted analogs, potentially reducing CYP450-mediated metabolic liabilities and improving aqueous solubility. Its lower molecular weight (320.31 Da) [2] and minimal rotatable bond count (2 bonds) [2] make it an attractive minimalist core for fragment-growing strategies targeting kinases or other ATP-binding proteins.

Computational Chemistry Benchmarking and Physicochemical Property Reference Standard

The well-defined computed properties of this compound—XLogP3-AA = 3.7, HBD = 0, HBA = 6, rotatable bonds = 2, MW = 320.31 Da [1]—establish it as a useful reference standard for benchmarking in silico ADME prediction tools against a pyrazolopyrimidine chemotype. Its intermediate lipophilicity (ΔLogP ≈ −2.1 vs. PHTPP) [1] [2] provides a calibration point distinct from both highly lipophilic drug-like molecules and very polar fragments.

Synthetic Intermediate or Building Block for Diversified Pyrazolopyrimidine Libraries

With an unsubstituted phenyl ring at position 3 and a reactive dimethylamino group at position 7, this compound can serve as a versatile synthetic intermediate for generating diverse compound libraries through electrophilic aromatic substitution, N-dealkylation, or palladium-catalyzed cross-coupling reactions. Its single trifluoromethyl group at position 2 provides a metabolically stable moiety without the excessive lipophilicity of bis(trifluoromethyl) analogs [1].

Quote Request

Request a Quote for N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.